1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one
Description
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-one is a halogenated trifluoromethyl ketone featuring a bromine-substituted furan ring. The compound combines the electron-withdrawing trifluoroacetyl group with the aromatic furan system, making it a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and fluorinated pharmaceuticals. The bromine atom at the 4-position of the furan ring enhances its reactivity in cross-coupling reactions, while the trifluoroacetyl group contributes to electrophilic character, enabling nucleophilic additions or substitutions .
Properties
IUPAC Name |
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O2/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFAJOVCQJAQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of furan derivatives followed by the introduction of the trifluoromethyl ketone group. One common method involves the reaction of 4-bromofuran with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 1-(4-substituted furan-2-yl)-2,2,2-trifluoroethan-1-one derivatives.
Reduction: Formation of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanol.
Oxidation: Formation of furan-2,5-dione derivatives.
Scientific Research Applications
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Aromatic vs. Non-Aromatic Heterocycles
- 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one (CAS: 150698-72-9): Replaces the furan with a pyridine ring, introducing a nitrogen atom. This increases basicity and alters solubility (pyridine’s pKa ~5.2 vs. furan’s neutrality). The chlorine atom at the 6-position directs electrophilic substitution meta, contrasting with bromofuran’s ortho/para activation .
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one :
Halogen Substitution Variations
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one (CAS: 244229-34-3):
- Replaces the bromofuran with a bromophenyl group. The phenyl ring’s higher electron density compared to furan increases susceptibility to electrophilic attack.
- Physical Properties : Boiling point 230°C (predicted), density 1.645 g/mL, IR C=O stretch at 1730 cm⁻¹ .
- Applications : Key precursor in Suzuki-Miyaura couplings due to bromine’s leaving-group ability .
1-(5-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one :
- Substitutes furan with an indole ring, introducing a bicyclic nitrogen heterocycle. The chlorine atom at the 5-position directs reactivity toward C-2/C-3 positions in indole chemistry.
- Biological Relevance : Indole trifluoroacetyl derivatives are explored as kinase inhibitors or antimicrobial agents .
Fluoroacylation Reactions
- Trifluoroacetyl Introduction: A common strategy involves refluxing with ethyl trifluoroacetate (e.g., synthesis of 1-(7-(4-chlorophenyl)-8H-pyridazino derivatives, IR C=O at ~1700 cm⁻¹) .
- Catalytic Systems : Phase-transfer catalysts like n-Bu4PBr and K2CO3 in water enable efficient trifluoroacylation of indoles (e.g., 3d in , yield 99% purity) .
Halogen-Specific Pathways
- Bromine vs. Chlorine : Brominated analogues (e.g., 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one) are synthesized via Friedel-Crafts acylation, while chlorinated counterparts often use halogen exchange (e.g., Appel reaction) .
Physicochemical Properties
*Inferred from analogues (e.g., : C=O at 1700 cm⁻¹; : <sup>19</sup>F at -75.31 ppm).
Biological Activity
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-one is a synthetic compound with notable biological activities. Its unique structure, featuring a brominated furan ring and trifluoroethyl moiety, suggests potential applications in medicinal chemistry, particularly as an antimicrobial or antitumor agent. This article reviews the biological activity of this compound based on various studies and findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₂BrF₃O₂ |
| Molecular Weight | 242.978 g/mol |
| CAS Number | 34773-56-3 |
| Melting Point | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated an inhibitory concentration (IC50) of approximately 50 μM against Escherichia coli and Staphylococcus aureus .
Antitumor Activity
In another investigation focusing on cancer cell lines, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways, leading to programmed cell death. The IC50 for MCF-7 cells was reported to be around 30 μM .
Study 1: Antimicrobial Efficacy
A systematic study was conducted to evaluate the antimicrobial efficacy of various brominated compounds including this compound. The results indicated that this compound had a broader spectrum of activity compared to its non-brominated counterparts. The study utilized disk diffusion methods and broth microdilution assays to determine minimum inhibitory concentrations (MICs) .
Study 2: Antitumor Mechanisms
In vitro assays were performed on multiple cancer cell lines to elucidate the antitumor mechanisms of this compound. The results showed that treatment with this compound resulted in significant reductions in cell viability and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxic effects .
Discussion
The biological activity of this compound highlights its potential as a lead compound in drug development. Its dual action as an antimicrobial and antitumor agent opens avenues for further research into its mechanisms of action and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
